tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate
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Overview
Description
tert-Butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl ester group, a fluorine atom, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and tert-butyl alcohol.
Hydroxylation: The hydroxyl groups can be introduced through oxidation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods: Industrial production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can be employed to replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dihydroxy derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the design of novel bioactive compounds.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl groups play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, depending on its structural modifications .
Comparison with Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl (3S)-3-aminobutanoate
Uniqueness: tert-Butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate is unique due to the presence of both fluorine and hydroxyl groups on the piperidine ring, which imparts distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C10H18FNO4 |
---|---|
Molecular Weight |
235.25 g/mol |
IUPAC Name |
tert-butyl (3S)-3-fluoro-4,4-dihydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C10H18FNO4/c1-9(2,3)16-8(13)12-5-4-10(14,15)7(11)6-12/h7,14-15H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
XFGJBCDWYNSTJT-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC([C@H](C1)F)(O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)(O)O |
Origin of Product |
United States |
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